molecular formula C10H13NO5S B2497207 Methyl 2-ethoxy-5-sulfamoylbenzoate CAS No. 1275877-09-2

Methyl 2-ethoxy-5-sulfamoylbenzoate

Cat. No.: B2497207
CAS No.: 1275877-09-2
M. Wt: 259.28
InChI Key: FADKRPQNKOPOQE-UHFFFAOYSA-N
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Description

Methyl 2-ethoxy-5-sulfamoylbenzoate ( 1275877-09-2) is a chemical compound with the molecular formula C 10 H 13 NO 5 S and a molecular weight of 259.28 g/mol . While specific applications for this ethoxy analogue are not widely reported in the available public literature, its close structural relative, methyl 2-methoxy-5-sulfamoylbenzoate, is a well-documented and important intermediate in the synthesis of pharmaceutical agents, such as the antipsychotic drug Sulpiride . The primary distinction between the two compounds lies in the alkoxy substituent; the ethoxy group in this compound may influence the compound's properties, including its lipophilicity, metabolic stability, and binding affinity, making it a compound of interest for structure-activity relationship (SAR) studies and medicinal chemistry research . Researchers may utilize this benzoate ester as a versatile building block for the development of new chemical entities or as a precursor for further synthetic modification. The presence of both the sulfamoyl and ester functional groups provides reactive sites for various chemical transformations. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 2-ethoxy-5-sulfamoylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO5S/c1-3-16-9-5-4-7(17(11,13)14)6-8(9)10(12)15-2/h4-6H,3H2,1-2H3,(H2,11,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FADKRPQNKOPOQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-ethoxy-5-sulfamoylbenzoate typically involves the reaction of 2-ethoxybenzoic acid with sulfamoyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 2-ethoxybenzoic acid, sulfamoyl chloride, pyridine.

    Reaction Conditions: The reaction mixture is stirred at room temperature for several hours.

    Product Isolation: The product is isolated by filtration and purified using recrystallization techniques.

Industrial Production Methods

For large-scale industrial production, the process is optimized to increase yield and purity. The use of continuous flow reactors and automated systems ensures consistent production. The reaction parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-ethoxy-5-sulfamoylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The ethoxy group can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The sulfamoyl group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acid derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as halides and nucleophiles are used under basic or acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.

Major Products Formed

    Substitution: Formation of various substituted benzoates.

    Reduction: Formation of amine derivatives.

    Oxidation: Formation of sulfonic acid derivatives.

Scientific Research Applications

Methyl 2-ethoxy-5-sulfamoylbenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of methyl 2-ethoxy-5-sulfamoylbenzoate involves its interaction with specific molecular targets. The sulfamoyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory actions. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural analogs of methyl 2-ethoxy-5-sulfamoylbenzoate differ in substituents at the 2-position (alkoxy, halogen) or 5-position (sulfonamide derivatives). These variations significantly alter their chemical behavior and applications.

Methyl 2-Methoxy-5-sulfamoylbenzoate

  • Structure : Methoxy group (OCH₃) at the 2-position instead of ethoxy.
  • This compound (CAS: 33045-52-2) is also a precursor in sulpiride synthesis but exhibits faster metabolic degradation due to the less stable methoxy group .

Ethyl 2-Methoxy-5-sulfamoylbenzoate

  • Structure : Ethyl ester (COOCH₂CH₃) instead of methyl ester (COOCH₃) .
  • Ethyl esters are generally more resistant to hydrolysis than methyl esters, affecting drug release kinetics .

Methyl 2-Chloro-5-sulfamoylbenzoate

  • Structure : Chloro substituent (Cl) at the 2-position (CAS: 61508-36-9) .
  • Key Differences :
    • The electron-withdrawing chloro group decreases electron density on the aromatic ring, altering reactivity in substitution reactions.
    • Higher logP (lipophilicity) compared to ethoxy/methoxy analogs may enhance membrane permeability but reduce solubility .

Methyl 2-Methoxy-5-(methylsulfonyl)benzoate

  • Structure : Methylsulfonyl (SO₂CH₃) at the 5-position instead of sulfamoyl (SO₂NH₂) .
  • Key Differences :
    • The absence of the NH₂ group eliminates hydrogen-bonding capacity, reducing interactions with biological targets.
    • Methylsulfonyl derivatives are more chemically stable but less bioactive in sulfonamide-targeted therapies .

Sulfonylurea Herbicide Analogs

  • Examples : Ethametsulfuron methyl, metsulfuron methyl ().
  • Key Differences :
    • These compounds feature triazine rings linked to the benzoate core, enhancing herbicidal activity via acetolactate synthase inhibition.
    • The ethoxy-sulfamoyl benzoate structure in this compound lacks this triazine motif, redirecting its use to pharmaceuticals rather than agriculture .

Comparative Data Table

Compound Name Substituent (2-position) Substituent (5-position) Ester Group Molecular Formula Molecular Weight (g/mol) Key Property
This compound Ethoxy (OCH₂CH₃) Sulfamoyl (SO₂NH₂) Methyl C₁₀H₁₃NO₅S 259.28 High hydrogen-bonding capacity
Methyl 2-methoxy-5-sulfamoylbenzoate Methoxy (OCH₃) Sulfamoyl (SO₂NH₂) Methyl C₉H₁₁NO₅S 245.25 Increased solubility
Ethyl 2-methoxy-5-sulfamoylbenzoate Methoxy (OCH₃) Sulfamoyl (SO₂NH₂) Ethyl C₁₀H₁₃NO₅S 259.28 Enhanced metabolic stability
Methyl 2-chloro-5-sulfamoylbenzoate Chloro (Cl) Sulfamoyl (SO₂NH₂) Methyl C₈H₈ClNO₄S 249.67 Elevated lipophilicity
Methyl 2-methoxy-5-(methylsulfonyl)benzoate Methoxy (OCH₃) Methylsulfonyl (SO₂CH₃) Methyl C₁₀H₁₂O₅S 244.26 Reduced bioactivity

Research Findings and Implications

  • Bioactivity : Sulfamoyl-containing analogs (e.g., this compound) exhibit superior binding to sulfonamide-sensitive enzymes compared to methylsulfonyl derivatives .
  • Metabolism : Ethoxy substituents confer slower oxidative metabolism than methoxy groups, extending half-life in vivo .
  • Synthetic Utility : Chloro-substituted analogs serve as intermediates for further functionalization via nucleophilic aromatic substitution .

Biological Activity

Methyl 2-ethoxy-5-sulfamoylbenzoate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a sulfamoyl group attached to a benzoate structure, which contributes to its biological activity. The compound can be synthesized through various chemical reactions, including etherification, sulfonylation, and esterification, as detailed in synthetic routes from the literature .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The sulfamoyl group is known to interact with enzymes, potentially inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial and anti-inflammatory actions .
  • Immune Modulation : Research indicates that this compound may enhance immune responses when used as a co-adjuvant in vaccination studies. For instance, it has been shown to significantly increase antigen-specific immunoglobulin responses in murine models when combined with monophosphoryl lipid A (MPLA) .

Antimicrobial Properties

This compound has been studied for its potential antimicrobial effects. Its structural similarity to sulfonamide antibiotics suggests that it may exhibit similar mechanisms of action against bacterial infections. The compound's ability to inhibit bacterial growth has been documented in various studies, highlighting its potential as an antimicrobial agent .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been explored. The compound has been shown to modulate inflammatory pathways, particularly through the inhibition of NF-κB signaling. This pathway is crucial in the regulation of immune responses and inflammation .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • In Vitro Studies : In vitro assays demonstrated that the compound effectively inhibited the growth of various bacterial strains. The minimum inhibitory concentration (MIC) values were determined, showcasing its potential as a broad-spectrum antimicrobial agent.
  • In Vivo Studies : Animal models have been utilized to assess the anti-inflammatory effects of this compound. Results indicated a significant reduction in inflammatory markers following treatment, suggesting therapeutic potential for inflammatory diseases .
  • Structure-Activity Relationship (SAR) Studies : SAR studies have elucidated the importance of specific functional groups on the compound's efficacy. Modifications to the benzoate structure have been shown to enhance biological activity, providing insights for future drug development .

Summary Table of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryInhibits NF-κB signaling; reduces inflammatory markers
Immune modulationEnhances antigen-specific immunoglobulin responses

Q & A

Q. What are the common synthetic routes for Methyl 2-ethoxy-5-sulfamoylbenzoate, and how are reaction conditions optimized?

this compound is typically synthesized via esterification of the corresponding benzoic acid derivative. A standard method involves refluxing 2-ethoxy-5-sulfamoylbenzoic acid with methanol in the presence of an acid catalyst (e.g., H₂SO₄ or HCl). Reaction optimization includes adjusting molar ratios, temperature (60–80°C), and catalyst concentration. Post-reaction purification via recrystallization or column chromatography ensures high yields (≥75%) . Alternative routes may involve sulfamoylation of a pre-formed ethoxybenzoate intermediate using sulfamoyl chloride under anhydrous conditions .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., ethoxy at C2, sulfamoyl at C5). Aromatic protons appear as distinct doublets (δ 7.5–8.2 ppm), while the ethoxy group resonates at δ 1.3–1.5 ppm (triplet) and δ 4.0–4.3 ppm (quartet) .
  • IR : Stretching vibrations for sulfonamide (1320–1160 cm⁻¹) and ester carbonyl (1720–1700 cm⁻¹) validate functional groups .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion ([M+H]⁺ at m/z 274.05) and fragmentation patterns .

Q. How does the compound’s solubility and stability impact experimental design?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., chloroform). Stability studies indicate degradation under strong acidic/basic conditions (pH <2 or >10) or prolonged UV exposure. Storage recommendations include inert atmospheres (N₂/Ar) at 2–8°C to prevent hydrolysis of the sulfamoyl or ester groups .

Advanced Research Questions

Q. How can reaction mechanisms involving the sulfamoyl group be elucidated?

The sulfamoyl group participates in nucleophilic substitution (e.g., with amines or alcohols) and electrophilic aromatic substitution. Mechanistic studies employ isotopic labeling (e.g., ¹⁵N in sulfamoyl) or kinetic isotope effects (KIE). Computational tools (DFT) model transition states, while in situ FTIR monitors intermediate formation . For example, sulfamoyl displacement by thiols follows an SN2 pathway, confirmed by linear free-energy relationships (Hammett plots) .

Q. What strategies improve synthetic yield and purity in multi-step syntheses?

Design of Experiments (DOE) optimizes variables (e.g., solvent polarity, catalyst loading). For example, using DMF as a solvent increases sulfamoylation efficiency by 20% compared to THF. Purity is enhanced via orthogonal purification (e.g., sequential silica gel and reverse-phase chromatography). Impurity profiling (HPLC-MS) identifies byproducts like hydrolyzed sulfonamides or ester derivatives .

Q. What advanced analytical methods resolve trace impurities or degradation products?

  • HPLC-UV/HRMS : Quantifies impurities at <0.1% levels using C18 columns (gradient: 5–95% acetonitrile in water).
  • X-ray Crystallography : Resolves stereochemical ambiguities; SHELX software refines crystal structures (e.g., monoclinic P2₁/c space group) .
  • NMR Relaxometry : Detects conformational changes in the solid state (e.g., polymorphism) .

Q. How can computational modeling predict the compound’s reactivity or biological interactions?

Density Functional Theory (DFT) calculates electrostatic potentials, identifying nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) predicts binding affinities to targets like carbonic anhydrase, where the sulfamoyl group coordinates Zn²⁺ in the active site . MD simulations assess stability in lipid bilayers for drug delivery studies .

Q. How should conflicting spectroscopic or crystallographic data be addressed?

Contradictions (e.g., unexpected NOE correlations or unit cell parameters) require cross-validation:

  • Variable Temperature NMR : Resolves dynamic effects (e.g., rotameric equilibria of the ethoxy group).
  • Synchrotron XRD : Provides high-resolution crystallographic data to confirm bond lengths/angles .
  • 2D NMR (HSQC, HMBC) : Assigns ambiguous proton-carbon correlations .

Q. What in vitro assays evaluate the compound’s biological activity?

  • Enzyme Inhibition : Fluorometric assays measure inhibition constants (Kᵢ) for sulfamoyl-targeted enzymes (e.g., acetylcholinesterase).
  • Receptor Binding : Radioligand displacement assays (e.g., [³H]spiperone for dopamine D2 receptors) quantify IC₅₀ values .
  • Cellular Uptake : LC-MS/MS tracks intracellular concentrations in HEK293 or SH-SY5Y cell lines .

Q. How can regioselectivity challenges in derivative synthesis be mitigated?

Directed ortho-metalation (DoM) using directing groups (e.g., sulfamoyl) enables selective functionalization. For example, lithiation at C4 of the benzene ring (via LDA) followed by electrophilic quenching introduces halogens or alkyl groups. Protecting the ester moiety (e.g., as a tert-butyl ester) prevents undesired side reactions .

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